molecular formula C9H10N2O4S3 B11174380 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]methanesulfonamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]methanesulfonamide

Cat. No.: B11174380
M. Wt: 306.4 g/mol
InChI Key: JGOVSQMDOYSQDF-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)methanesulfonamide is a compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a benzothiazole ring substituted with methanesulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)methanesulfonamide typically involves the reaction of 2-aminobenzothiazole with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzothiazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and prevent amyloid aggregation.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes. For instance, its inhibition of acetylcholinesterase is achieved through binding to the enzyme’s active site, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease. The compound also exhibits antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their biological activity.

    Benzothiazole derivatives: Other benzothiazole derivatives with different functional groups exhibit distinct chemical and biological properties.

Uniqueness

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)methanesulfonamide is unique due to its dual methanesulfonyl substitution, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H10N2O4S3

Molecular Weight

306.4 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C9H10N2O4S3/c1-17(12,13)6-3-4-7-8(5-6)16-9(10-7)11-18(2,14)15/h3-5H,1-2H3,(H,10,11)

InChI Key

JGOVSQMDOYSQDF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C

Origin of Product

United States

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